molecular formula C17H12BrN5O B2385536 6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893921-09-0

6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2385536
CAS No.: 893921-09-0
M. Wt: 382.221
InChI Key: VAUCTLQFIOWZQX-UHFFFAOYSA-N
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Description

6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a triazolopyrimidine core with a benzyl group at the 6-position and a 4-bromophenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzylamine with benzyl isocyanide in the presence of a base, followed by cyclization with a suitable reagent to form the triazolopyrimidine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation and survival, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. The presence of both benzyl and 4-bromophenyl groups enhances its ability to interact with various molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

6-benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5O/c18-13-6-8-14(9-7-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUCTLQFIOWZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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